molecular formula C14H18O3 B1596977 p-Pentyloxycinnamic acid CAS No. 62718-63-2

p-Pentyloxycinnamic acid

Cat. No.: B1596977
CAS No.: 62718-63-2
M. Wt: 234.29 g/mol
InChI Key: WXPBGFBUVHLMSK-JXMROGBWSA-N
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Description

p-Pentyloxycinnamic acid: is an organic compound with the molecular formula C₁₄H₁₈O₃. It belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. This compound is characterized by a pentyloxy group attached to the para position of the cinnamic acid structure, which consists of a benzene ring, an alkene double bond, and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxycinnamic acid typically involves the esterification of p-hydroxycinnamic acid with pentanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: p-Pentyloxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Pentyloxycinnamic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • p-Coumaric acid
  • Caffeic acid
  • Ferulic acid
  • Sinapic acid

Comparison: p-Pentyloxycinnamic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity compared to other hydroxycinnamic acids. This structural difference can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .

Biological Activity

p-Pentyloxycinnamic acid is a derivative of cinnamic acid, which is recognized for its diverse biological activities. Cinnamic acid and its derivatives, including this compound, have been extensively studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic ring with a pentyl ether substituent at the para position. This structural modification is significant as it influences the compound's solubility and biological activity.

Antimicrobial Activity

Cinnamic acid derivatives exhibit notable antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to be lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

Anticancer Properties

This compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of cancer cells, including breast (MCF-7) and prostate (PC-3) cancer cell lines. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)MechanismReference
MCF-715Induction of apoptosis
PC-318Inhibition of cell proliferation

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological systems:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models compared to controls, establishing its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Treatment Research : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .

Properties

IUPAC Name

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPBGFBUVHLMSK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62718-63-2
Record name p-Pentyloxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062718632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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